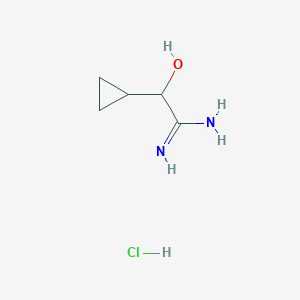
(1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H10Cl2N2. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further connected to a dichloropyridinyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 2,6-dichloropyridine with cyclopropylmethyl bromide in the presence of a base to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: In chemistry, (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a tool for understanding the mechanisms of various biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds:
Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine: This compound has similar structural features but with methoxy groups instead of chloro groups.
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: This compound features a methyl group on the pyridine ring instead of chloro groups.
Uniqueness: (1-(2,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is unique due to the presence of dichloro substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
[1-(2,6-dichloropyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-2-1-6(8(11)13-7)9(5-12)3-4-9/h1-2H,3-5,12H2 |
InChI Key |
JNDCLOOWYXODHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)



